Zilpaterol hydrochloride (ZH) is a synthetic β2-adrenergic agonist. [] It belongs to a family of compounds known as β-agonists. [] ZH is classified as a repartitioning agent due to its ability to alter nutrient partitioning in favor of protein synthesis. [, ] In scientific research, ZH is primarily studied for its effects on animal growth performance and carcass composition. [, , , ]
Zilpaterol is a synthetic compound classified as a beta-agonist, primarily used in veterinary medicine to promote growth in livestock, particularly cattle. It is known for its ability to enhance feed efficiency and increase muscle mass while reducing fat deposition. Zilpaterol hydrochloride is the most common form utilized in agricultural practices.
Zilpaterol is derived from the class of compounds known as beta-adrenergic agonists, which stimulate beta-adrenergic receptors in the body. These compounds are often used in animal husbandry to improve growth rates and feed conversion efficiency. Zilpaterol hydrochloride is marketed under the trade name Zilmax® and has been subject to various regulatory evaluations due to its impact on meat quality and safety for human consumption.
The synthesis of zilpaterol involves several chemical reactions, including Friedel-Crafts acylation and reduction processes. One notable method described in patents includes the preparation of zilpaterol and its salts through a specific synthetic pathway that ensures high purity and yield. The synthesis typically involves starting materials that undergo multiple steps to form the final product, with careful control of reaction conditions to optimize the outcome .
Zilpaterol has a complex molecular structure characterized by its specific stereochemistry. The molecular formula of zilpaterol hydrochloride is CHClNO, with a molecular weight of approximately 304.83 g/mol. The compound features a chiral center, leading to the existence of enantiomers, which can exhibit different biological activities .
The structural representation can be summarized as follows:
Zilpaterol undergoes various chemical reactions that are essential for its biological activity. These include:
The pharmacokinetics of zilpaterol have been studied extensively, revealing that it exhibits a half-life that allows for effective dosing in livestock .
Zilpaterol functions by activating beta-adrenergic receptors, particularly the beta-2 subtype, which leads to increased protein synthesis and decreased fat accumulation in muscle tissues. This mechanism results in enhanced muscle growth (hypertrophy) and improved feed efficiency. The compound also influences metabolic pathways, promoting lipolysis (the breakdown of fats) while sparing muscle protein from catabolism .
Research indicates that zilpaterol can significantly improve weight gain and carcass traits in cattle, making it a valuable tool in livestock production .
Zilpaterol hydrochloride appears as a white to practically white powder with a melting point ranging from 219.5°C to 220.5°C. It is highly soluble in water across various pH levels but shows limited solubility in organic solvents such as methanol and acetone .
Key physical properties include:
Zilpaterol is primarily used in veterinary medicine as a growth promoter for beef cattle. Its applications extend beyond agriculture into research settings where it serves as a model compound for studying beta-agonist effects on metabolism and muscle physiology. Studies have shown that zilpaterol can lead to significant improvements in carcass quality metrics such as hot carcass weight and muscle area while also affecting meat tenderness .
Zilpaterol hydrochloride, marketed under the trade name Zilmax®, is a synthetic β₂-adrenergic agonist developed specifically for use in beef cattle production. The compound was initially researched and developed by Intervet Inc. (a subsidiary of Merck & Co.), with its first regulatory approval occurring in Mexico in the early 2000s. The U.S. Food and Drug Administration (FDA) granted approval for zilpaterol hydrochloride under NADA 141-258 on August 10, 2006, authorizing its use as a Type A medicated article for formulating cattle feeds. This approval sanctioned its administration during the final 20-40 days of the finishing period in cattle fed in confinement for slaughter, followed by a mandatory 3-day withdrawal period prior to harvest [1] [8].
Commercial adoption among major U.S. meat processors followed a staggered trajectory. Tyson Foods emerged as the earliest adopter among large packers, followed by JBS and National Beef. Cargill, initially resistant due to concerns about meat tenderness and marbling, commenced acceptance of Zilmax-fed cattle by mid-2012. This adoption pattern reflected industry responses to claims of improved feed efficiency and carcass leanness [1].
Globally, zilpaterol's regulatory status remains heterogeneous. As of October 2017, it was approved for use in 17 countries, including significant beef producers and exporters such as the United States, Canada, South Africa, South Korea, Ukraine, and Brazil. Conversely, several major markets imposed prohibitions, including China, Taiwan, Russia, and numerous countries within the European Union. This regulatory fragmentation significantly influences international beef trade flows [1] [16].
A pivotal event occurred on August 6, 2013, when Tyson Foods suspended purchases of cattle fed Zilmax, citing animal welfare concerns after cattle arrived at processing facilities with mobility issues, including missing hooves, particularly during hot weather conditions. This event spurred ongoing industry reassessment of the compound's use [1].
Table 1: Global Regulatory Status of Zilpaterol Hydrochloride (As of 2017)
Regulatory Status | Countries/Regions | Key Notes |
---|---|---|
Approved | United States, Canada, South Africa, South Korea, Brazil | 17 countries total; used under specific protocols |
Banned | China, Taiwan, Russia, European Union member states | Prohibited for use in food-producing animals |
Market Adoption | Tyson Foods (early adopter), JBS, National Beef, Cargill | Cargill adoption from mid-2012 |
Zilpaterol hydrochloride functions as a potent β₂-adrenergic receptor agonist (β-AA). Its molecular structure features two chiral carbons, resulting in four optical enantiomers, with the commercial compound (RU 42173) comprising a racemic mixture of the (6R,7R)-(-)- and (6S,7S)-(+)- enantiomers of trans-zilpaterol hydrochloride. Binding studies reveal that zilpaterol interacts with both β₂-adrenergic receptors (Ki = 1.1 x 10⁻⁶ M) and, with lower affinity, β₁-adrenergic receptors (Ki = 1.0 x 10⁻⁵ M). This binding profile underpins its physiological effects [1] [4].
The primary zootechnical benefits of zilpaterol in cattle stem from its profound impact on skeletal muscle and adipose tissue metabolism. Supplementation typically increases carcass weight by approximately 15 kg and dressing percentage by 1.5-2.0% compared to non-supplementated controls. Crucially, it enhances carcass leanness, evidenced by an 18.5% increase in Longissimus dorsi (Loin eye) area, a 7.5% increase in total muscle yield, and significant reductions in carcass fat (22.4%) and bone percentage (6.0%) [5] [7]. These changes translate economically into higher yields of valuable cuts from the round, loin, and flank.
Research elucidates key molecular and cellular mechanisms driving these changes:
Table 2: Mitochondrial Function Parameters in Bovine Satellite Cells Treated with β-Adrenergic Agonists
Mitochondrial Parameter | Effect of Zilpaterol HCl/Ractopamine HCl | Significance (P-value) | Biological Implication |
---|---|---|---|
Basal Respiration | ↔ (No significant change) | >0.05 | Baseline energy production unchanged |
Maximal Respiration | ↑ Increased | 0.046 | Enhanced capacity for peak energy output |
Spare Respiratory Capacity | ↑ Increased | 0.035 | Improved ability to meet sudden energy demands |
ATP-linked Respiration | ↔ | >0.05 | Steady-state ATP production maintained |
Proton Leak | ↔ | >0.05 | Mitochondrial membrane integrity unaffected |
Non-Mitochondrial Respiration | ↔ | >0.05 | Non-mitochondrial oxygen consumption stable |
Glucose Metabolism Reprogramming: Acute exposure of rat skeletal muscle (soleus) to zilpaterol HCl stimulates glucose oxidation rates independent of insulin signaling or glucose uptake. This indicates a direct metabolic shift within the muscle cell, favoring the utilization of glucose for energy production through pathways not mediated by the canonical insulin receptor (IRS1)-PI3K-Akt cascade. The study further demonstrated that zilpaterol, like the inflammatory cytokines TNFα and IL-6, can increase glucose oxidation even under conditions where insulin signaling is impaired, potentially involving mitogen-activated protein kinase (MAPK) pathways [6].
Anti-Inflammatory Effects: In vitro and in vivo studies demonstrate zilpaterol's capacity to suppress inflammation. In lipopolysaccharide (LPS)-exposed U937 macrophages, zilpaterol inhibited TNF-α release and elevated intracellular cyclic AMP (cAMP) levels in a dose-dependent manner. This effect was primarily mediated via the β₂-adrenergic receptor. In vivo validation in LPS-treated rats showed that pretreatment with zilpaterol (500 µg/kg body weight) significantly reduced plasma TNF-α levels [4]. While the direct link to growth promotion is complex, reduced inflammation may contribute to nutrient repartitioning by minimizing energy expenditure on immune responses.
The combined effect of these mechanisms—enhanced mitochondrial capacity for energy production, redirected glucose utilization favoring oxidation, and potential modulation of inflammatory pathways—facilitates the repartitioning of nutrients away from fat deposition (lipogenesis) and towards skeletal muscle protein synthesis and hypertrophy. This explains the observed improvements in feed efficiency (more lean mass per unit feed intake) and increased carcass leanness in cattle fed zilpaterol hydrochloride during the finishing phase [1] [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7